molecular formula C12H13N3O3 B13850333 tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate

tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate

Cat. No.: B13850333
M. Wt: 247.25 g/mol
InChI Key: BRWRNNSULLFWML-UHFFFAOYSA-N
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Description

tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate is a compound belonging to the class of indazoles, which are heterocyclic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

The synthesis of tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate typically involves the nitration of an indazole derivative followed by the introduction of a tert-butyl ester group. One common method involves the reaction of 5-nitrosoindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Chemical Reactions Analysis

tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

tert-Butyl 5-Nitroso-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    tert-Butyl 5-amino-1H-indazole-1-carboxylate: This compound has an amino group instead of a nitroso group, which affects its reactivity and biological activity.

    tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate: The presence of a hydroxy group makes this compound more polar and affects its solubility and reactivity.

    tert-Butyl 5-bromo-1H-indazole-1-carboxylate: The bromo group introduces different electronic effects and reactivity compared to the nitroso group.

Each of these compounds has unique properties and applications, highlighting the versatility of the indazole scaffold in chemical and biological research.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

tert-butyl 5-nitrosoindazole-1-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(16)15-10-5-4-9(14-17)6-8(10)7-13-15/h4-7H,1-3H3

InChI Key

BRWRNNSULLFWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N=O)C=N1

Origin of Product

United States

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